Diodone

Description

Properties

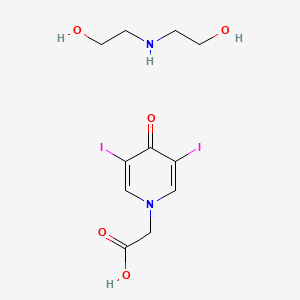

IUPAC Name |

2-(3,5-diiodo-4-oxopyridin-1-yl)acetic acid;2-(2-hydroxyethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5I2NO3.C4H11NO2/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,11,12);5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERHJVNYJKZHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16I2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023154 | |

| Record name | Iodopyracet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300-37-8 | |

| Record name | Diodon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodopyracet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diodone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOPYRACET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTK4026YJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Diodone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diodone, also known as Iodopyracet, is an organoiodine compound that was historically significant as a radiocontrast agent, primarily used for intravenous urography to visualize the urinary tract. Its ability to absorb X-rays, owing to its high iodine content, allowed for the detailed imaging of kidneys, ureters, and the bladder. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols associated with this compound. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and the study of contrast media.

Chemical Structure and Identification

This compound is chemically known as 2-(3,5-diiodo-4-oxo-1-pyridinyl)acetic acid.[1] It is a 4-pyridone derivative with iodine atoms substituted at the 3 and 5 positions of the pyridone ring, and a carboxymethyl group attached to the nitrogen atom.[1] For its application as a radiocontrast agent, it was commonly formulated as a salt with diethanolamine.

Synonyms and Identifiers

| Identifier | This compound Acid | This compound (Diethanolamine Salt) |

| IUPAC Name | 2-(3,5-diiodo-4-oxo-1-pyridinyl)acetic acid | 2-(3,5-diiodo-4-oxo-1-pyridinyl)acetic acid; 2-(2-hydroxyethylamino)ethanol |

| Synonyms | Iodopyracet Acid, Pelvirinic acid, Umbradilic acid, 3,5-Diiodo-4-pyridone-N-acetic acid | Iodopyracet, Diodon, Cardiotrast, Diatrast |

| CAS Number | 101-29-1 | 300-37-8 |

| PubChem CID | 9304 | 5284574 |

| Molecular Formula | C7H5I2NO3 | C11H16I2N2O5 |

| InChI Key | PVBALTLWZVEAIO-UHFFFAOYSA-N | RERHJVNYJKZHLJ-UHFFFAOYSA-N |

| SMILES | C1=C(C(=O)C(=CN1CC(=O)O)I)I | C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound acid and its diethanolamine salt is presented below. These properties are crucial for understanding its behavior in biological systems and for its formulation.

Quantitative Data Summary

| Property | This compound Acid | This compound (Diethanolamine Salt) |

| Molecular Weight | 404.93 g/mol | 510.06 g/mol |

| Melting Point | 244 °C (decomposes)[2][3] | 245-249 °C |

| Boiling Point | 422.8 ± 45.0 °C (Predicted)[2] | No data available |

| Solubility in Water | 2.787 g/L (temperature not stated)[2][3] | Miscible |

| pKa | 3.60 ± 0.10 (Predicted)[2] | Not applicable |

Experimental Protocols

Synthesis of this compound (Diethanolamine Salt)

The following is a general manufacturing process for this compound, synthesized from pyridine.

Materials:

-

Pyridine

-

Thionyl chloride

-

Water

-

Iodomonochloride (ICl)

-

Chloroacetic acid

-

Sodium hydrate

-

Diethanolamine

Procedure:

-

Formation of 4-Pyridyl-pyridinium chloride: React 2 moles of pyridine with thionyl chloride.

-

Formation of 4-1H-pyridone: Transform the 4-pyridyl-pyridinium chloride by adding water at 150°C.

-

Iodination: Add 1 mole of iodomonochloride (ICl) to the 4-1H-pyridone to produce 3,5-diidopyridone.

-

N-Alkylation: Convert the 3,5-diidopyridone to 3,5-diiodo-4-pyridone-N-acetic acid by adding chloroacetic acid and sodium hydrate.

-

Salt Formation: Dissolve 1 mole of 3,5-diiodo-4-pyridone-N-acetic acid in a solution of 1 mole of diethanolamine in 60 ml of water while heating.

-

Final Product Preparation: Make up the solution to 100 ml with water. Evaporate the solution and recrystallize the resulting solid to obtain the this compound salt as white crystals.[1]

Intravenous Pyelogram (IVP) Procedure

The following protocol outlines the historical use of this compound in an intravenous pyelogram procedure for visualizing the urinary tract.

Patient Preparation:

-

The patient may be asked to take a laxative the day before the procedure to clear the bowels.

-

The patient should refrain from eating or drinking for several hours before the test.

-

The patient will be asked to empty their bladder immediately before the procedure begins.

Procedure:

-

An initial X-ray of the abdomen is taken to ensure the intestines are clear and to get a baseline image.

-

An intravenous (IV) line is inserted into a vein in the patient's arm.

-

The this compound contrast agent is injected through the IV line. The patient may experience a warm or flushing sensation and a metallic taste in the mouth.

-

A series of X-ray images are taken at specific time intervals (e.g., 5, 10, 15, and 30 minutes) as the this compound is filtered by the kidneys and passes through the ureters and into the bladder.

-

The patient may be asked to change positions for different X-ray views.

-

Before the final X-ray, the patient is asked to urinate.

-

A final X-ray is taken of the empty bladder to assess bladder function.

-

The entire procedure typically takes about an hour. Patients are encouraged to drink plenty of fluids after the test to help flush the contrast agent from their system.

Mechanism of Action and Signaling Pathways

As a radiocontrast agent, this compound does not exert its effect through interaction with specific biological signaling pathways. Instead, its utility is based on the physical principle of X-ray attenuation. The iodine atoms in the this compound molecule have a high atomic number and are effective at absorbing X-ray photons. When this compound is introduced into the body, it increases the radiodensity of the structures in which it concentrates, such as the urinary tract. This differential absorption of X-rays compared to the surrounding soft tissues creates a clear contrast on a radiograph, allowing for detailed visualization of the anatomy and function of the urinary system.

Visualizations

Caption: A simplified workflow for the synthesis of this compound.

Caption: How this compound enhances contrast in X-ray imaging.

Caption: A step-by-step workflow of the IVP procedure.

References

An In-depth Technical Guide to the Mechanism of Action of Iodopyracet as a Contrast Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Iodopyracet as a contrast agent. It delves into its physicochemical properties, pharmacokinetics with a focus on its renal excretion pathway, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism of Action: X-ray Attenuation

Iodopyracet, an iodinated organic compound, functions as a contrast agent due to the high atomic number of its constituent iodine atoms. When administered into the body, the iodine atoms in Iodopyracet absorb X-rays to a much greater extent than the surrounding soft tissues. This differential absorption of X-rays creates a high contrast on radiographic images, allowing for enhanced visualization of the structures and organs where the agent is distributed.

Pharmacokinetics and Renal Excretion

The clinical efficacy and safety of Iodopyracet are intrinsically linked to its pharmacokinetic profile, which is dominated by rapid renal excretion. The elimination of Iodopyracet from the body is a multi-step process involving glomerular filtration and active tubular secretion.

Glomerular Filtration

Following intravenous administration, Iodopyracet is freely filtered from the blood through the glomeruli of the kidneys. This process is dependent on the glomerular filtration rate (GFR), a key indicator of renal function.

Active Tubular Secretion

A significant portion of Iodopyracet is actively secreted from the peritubular capillaries into the renal tubules by the proximal tubular cells. This carrier-mediated process is highly efficient and contributes substantially to the rapid clearance of the agent from the bloodstream.

The tubular secretion of Iodopyracet is characteristic of organic anions and is primarily mediated by Organic Anion Transporters (OATs) located on the basolateral membrane of the proximal tubule cells. Specifically, OAT1 and OAT3 are responsible for the uptake of Iodopyracet from the blood into the tubular cells. The subsequent efflux of Iodopyracet from the tubular cells into the tubular lumen is mediated by apical transporters, which are likely members of the multidrug resistance-associated protein (MRP) family, such as MRP2 and MRP4, or other voltage-driven organic anion transporters.

The active secretion of Iodopyracet is a saturable process and can be competitively inhibited by other organic anions, such as probenecid.[1] This interaction has been utilized in experimental settings to study the mechanism of tubular secretion.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key quantitative data related to the renal clearance of Iodopyracet from preclinical studies.

| Parameter | Species | Value | Notes |

| Renal Clearance | Rabbit | 9.5 L/h | |

| Renal Excretion | Dog | Predominantly via tubular secretion | Secretion is inhibited by probenecid.[1] |

| Renal Clearance | Dog | Supply-limited at low plasma concentrations and capacity-limited at high plasma levels.[1] |

Note: Specific quantitative renal clearance values for Iodopyracet in dogs and humans were not explicitly found in the reviewed literature, which often used Iodopyracet as a tool to measure renal plasma flow rather than reporting its own clearance rate.

Experimental Protocols

The following section details a generalized experimental protocol for determining the renal clearance of Iodopyracet, based on methodologies described in canine studies.

Animal Model and Preparation

-

Species: Beagle dogs[1]

-

Anesthesia: Intravenous administration of a suitable anesthetic agent.

-

Catheterization: Placement of catheters in a peripheral vein for drug administration and in a peripheral artery for blood sampling. A urinary catheter is placed for urine collection.

-

Hydration: Continuous intravenous infusion of a solution like 5% mannitol to maintain adequate urine flow.

Drug Administration

-

Dosage: A single intravenous bolus of 3.0 g of Iodopyracet.[1]

-

Infusion: In some protocols, a continuous infusion may be used to achieve steady-state plasma concentrations.

Sample Collection

-

Blood Samples: Arterial blood samples are collected at predetermined time points following Iodopyracet administration.

-

Urine Samples: Urine is collected over specific time intervals throughout the experiment.

Sample Analysis

-

The concentration of Iodopyracet in plasma and urine samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Data Analysis

-

Renal Clearance Calculation: Renal clearance (CLr) is calculated using the following formula: CLr = (U x V) / P Where:

-

U = Urinary concentration of Iodopyracet

-

V = Urine flow rate

-

P = Plasma concentration of Iodopyracet

-

Mandatory Visualizations

Signaling Pathway of Renal Tubular Secretion

Caption: Renal tubular secretion of Iodopyracet.

Experimental Workflow for Renal Clearance Measurement

Caption: Experimental workflow for Iodopyracet renal clearance.

References

An In-Depth Technical Guide to the Synthesis of (3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. The document details the multi-step synthetic pathway, including experimental protocols, and presents relevant quantitative data in a structured format.

Synthetic Pathway Overview

The synthesis of (3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid is a four-step process commencing from pyridine. The overall synthetic scheme is presented below.

Caption: Overall synthetic pathway for (3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 4-Pyridone from Pyridine

The initial step involves the conversion of pyridine to 4-pyridone. This is achieved through the formation of a 4-pyridyl-pyridinium chloride intermediate, followed by hydrolysis.

Experimental Protocol:

-

In a reaction vessel, 2 moles of pyridine are reacted with thionyl chloride to yield 4-pyridyl-pyridinium chloride.

-

The resulting 4-pyridyl-pyridinium chloride is then subjected to hydrolysis by the addition of water at 150°C to produce 4-pyridone.[1]

Step 2: Synthesis of 3,5-Diiodo-4-pyridone

The second step is the iodination of 4-pyridone at the 3 and 5 positions. An efficient method for this transformation involves the in-situ generation of iodine.

Experimental Protocol:

-

In a reaction flask, dissolve 9.51 g (0.10 mol) of 4-hydroxypyridine and 59.96 g (0.40 mol) of sodium iodide in 200 mL of methanol and 25 mL of concentrated hydrochloric acid.

-

Slowly add a solution of 22.61 g (0.25 mol) of sodium chlorite and 3.72 g (0.05 mol) of sodium hypochlorite in 100 mL of water over 2 hours.

-

After the addition is complete, continue to stir the reaction mixture for an additional 2 hours.

-

Monitor the reaction progress using high-performance liquid chromatography (HPLC).

-

Upon completion, dilute the reaction mixture with 200 mL of water and extract with chloroform (3 x 150 mL).

-

Wash the combined organic phases once with brine containing sodium bicarbonate and once with brine containing sodium thiosulfate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 3,5-diiodo-4-hydroxypyridine.

Quantitative Data:

| Parameter | Value |

| Yield | 98.0% |

| Purity (LC) | 97.9% |

Step 3: Synthesis of (3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid

The final step is the N-alkylation of 3,5-diiodo-4-pyridone with chloroacetic acid in the presence of a base.

Experimental Protocol:

-

3,5-diiodo-4-pyridone is reacted with chloroacetic acid in the presence of sodium hydroxide to yield (3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid.[1]

Physicochemical and Spectroscopic Data

This section summarizes the known physical and spectral properties of the key intermediate and the final product.

3,5-Diiodo-4-pyridone

| Property | Value | Reference |

| Appearance | Off-white solid | |

| 1H NMR (400MHz, DMSO-d6) | δ 11.93 (s, br, 1H, OH), 8.25 (s, 2H, ArH) | Chinese Patent CN104311479A |

| 13C NMR (300MHz, CDCl3) | δ 170.72, 143.21, 89.80 | Chinese Patent CN104311479A |

(3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid

| Property | Value | Reference |

| Molecular Formula | C₇H₅I₂NO₃ | |

| Molecular Weight | 404.93 g/mol | |

| Melting Point | 244°C (decomposition) | |

| 13C NMR | Available | ChemicalBook |

| Mass Spectrum | Available | ChemicalBook |

| IR Spectrum | Available |

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis process, highlighting the key transformations.

Caption: Logical workflow of the synthesis.

Conclusion

This guide outlines a robust and high-yielding synthetic route to (3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid. The provided experimental protocols and spectral data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the efficient production of this important chemical intermediate. Further optimization of the N-alkylation step could potentially improve the overall efficiency of the synthesis.

References

A Historical Review of Diodone Pharmacokinetics: Methodologies and Data from Foundational Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diodone, also known as Iodopyracet, was a pivotal substance in the mid-20th century for the quantitative assessment of renal function, particularly the measurement of renal plasma flow (RPF) and tubular secretory capacity. Its pharmacokinetic profile, characterized by efficient renal excretion, made it a valuable tool for nephrologists and physiologists. This technical guide provides an in-depth review of the historical pharmacokinetic studies of this compound, focusing on the experimental protocols and quantitative data from seminal papers published in the 1930s and 1940s. Understanding these foundational studies offers valuable insights into the evolution of pharmacokinetic research and renal physiology.

Experimental Protocols in Historical this compound Studies

The pioneering studies on this compound pharmacokinetics laid the groundwork for modern renal function tests. The methodologies, while lacking the sophistication of current techniques, were remarkably rigorous for their time. The following sections detail the typical experimental protocols employed in these historical studies, drawing from landmark papers by Smith, Goldring, Chasis, Landis, and their colleagues.

Subject Population and Preparation

In early studies, subjects were typically healthy adult males and females, or specific patient populations such as individuals with hypertension or toxemia of pregnancy.[1][2][3] Subjects were often in a post-absorptive state, having fasted overnight to ensure baseline physiological conditions.[1][2][3] Hydration was maintained by the oral administration of water to ensure adequate urine flow, which was crucial for accurate clearance measurements.

This compound Administration

This compound was administered intravenously. For the determination of renal plasma flow, a continuous infusion was commonly employed to achieve and maintain a steady-state plasma concentration.[1][2][3] A priming dose was often given to rapidly achieve the desired plasma level, followed by a sustaining infusion at a constant rate.[1][2][3] The concentration of this compound in the infusion solution was carefully prepared to deliver a specific dose over a defined period.

Sample Collection: Blood and Urine

A critical component of these studies was the precise collection of blood and urine samples.

-

Urine Collection: Urine was collected over accurately timed intervals.[1][2][3] The bladder was typically emptied at the beginning of the study, and subsequent urine samples were collected for one or more clearance periods, each lasting from 10 to 30 minutes.[1][2][3] Complete emptying of the bladder at the end of each period was essential for accurate volume measurement and was often facilitated by washing the bladder with sterile water.

-

Blood Sampling: Blood samples were drawn at the midpoint of each urine collection period to represent the average plasma concentration during that interval.[1][2][3] Arterial or venous blood was collected, and the plasma was separated for analysis.

Analytical Methodology for this compound Quantification

The quantitative analysis of this compound in plasma and urine in the 1930s and 1940s relied on chemical methods that measured the iodine content of the molecule. A common method involved the precipitation of plasma proteins, followed by an oxidation step to convert the organically bound iodine in this compound to inorganic iodide. The resulting iodide was then titrated, often using a thiosulfate solution, to determine its concentration. This value was then used to calculate the concentration of this compound, as the iodine content of the this compound molecule was known. These methods, while laborious by modern standards, were capable of providing the necessary quantitative data for pharmacokinetic calculations.

Quantitative Pharmacokinetic Data from Historical Studies

The primary pharmacokinetic parameter of interest in these historical studies was renal clearance, which was used to estimate renal plasma flow. The clearance of this compound was calculated using the standard clearance formula:

C = (U x V) / P

Where:

-

C is the clearance (in mL/min)

-

U is the concentration of this compound in urine

-

V is the rate of urine flow (in mL/min)

-

P is the concentration of this compound in plasma

The following tables summarize the this compound clearance data from key historical studies.

| Study | Subject Group | Number of Subjects | Mean this compound Clearance (mL/min) | Range of this compound Clearance (mL/min) |

| Smith et al. (1938) | Normal Males | 9 | 743 | 592 - 982 |

| Smith et al. (1938) | Normal Females | 11 | 594 | 482 - 700 |

| Chesley et al. (1940) | Normal Pregnant Women | 14 | 609 | 425 - 788 |

| Landis et al. (1936) | Normal Subjects | 5 | Not provided | 495 - 765 |

| Study | Subject Group | Mean Effective Renal Blood Flow (mL/min) | Mean Filtration Fraction |

| Smith et al. (1938) | Normal Males | 1209 | 0.19 |

| Smith et al. (1938) | Normal Females | 987 | 0.19 |

| Chesley et al. (1940) | Normal Pregnant Women | 1040 | 0.19 |

Signaling Pathways and Experimental Workflows

The experimental workflow for determining this compound clearance was a multi-step process that required careful coordination of subject preparation, drug administration, and sample collection and analysis.

Caption: Experimental workflow for this compound clearance measurement.

The renal handling of this compound involves both glomerular filtration and active tubular secretion. At low plasma concentrations, this compound is almost completely cleared from the renal plasma in a single passage through the kidneys. This high extraction ratio is the reason its clearance provides a good estimate of renal plasma flow. The secretion occurs in the proximal tubules via organic anion transporters.

References

- 1. THE DIODRAST CLEARANCE AND RENAL BLOOD FLOW IN TOXEMIAS OF PREGNANCY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RENAL BLOOD FLOW IN WOMEN WITH HYPERTENSION AND RENAL IMPAIRMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIMULTANEOUS PLASMA CLEARANCES OF CREATININE AND CERTAIN ORGANIC COMPOUNDS OF IODINE IN RELATION TO HUMAN KIDNEY FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early Research of Diodone for Renal Function Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the study of renal physiology underwent a significant transformation with the development of clearance techniques to quantify kidney function. Among the pioneering substances used for these measurements was Diodone, an iodine-containing organic compound. This technical guide provides a comprehensive overview of the early research on this compound for the measurement of renal function, with a particular focus on the foundational work of Homer W. Smith and his contemporaries. The methodologies detailed herein laid the groundwork for our modern understanding of renal plasma flow and tubular function.

Core Principles: The Clearance Concept

The fundamental principle underlying the use of this compound in renal function studies is the clearance concept . Renal clearance of a substance is the virtual volume of plasma from which that substance is completely removed by the kidneys per unit of time. The formula for calculating clearance is:

C = (U x V) / P

Where:

-

C is the clearance rate (in mL/min)

-

U is the concentration of the substance in urine

-

V is the rate of urine flow (in mL/min)

-

P is the concentration of the substance in plasma

For a substance to be an ideal agent for measuring renal plasma flow (RPF), it should be completely extracted from the blood during its passage through the kidneys. While no substance is perfectly extracted, this compound and later para-aminohippuric acid (PAH) were found to have high extraction ratios, making them suitable for estimating effective renal plasma flow (ERPF).[1]

Experimental Protocols

The following protocols are synthesized from the foundational research of the 1930s and 1940s, primarily attributed to the work of Homer W. Smith and his colleagues. These methods were instrumental in establishing the utility of this compound for renal function assessment.

Protocol 1: Simultaneous Measurement of Glomerular Filtration Rate (GFR) and Effective Renal Plasma Flow (ERPF) using Inulin and this compound

This protocol describes the constant infusion method for the simultaneous determination of GFR and ERPF.

1. Subject Preparation:

-

Subjects were typically studied in a post-absorptive state to ensure a steady physiological condition.

-

Adequate hydration was maintained to ensure a constant and sufficient urine flow for accurate collection.

2. Priming and Infusion:

-

A priming intravenous injection of inulin and this compound was administered to rapidly achieve a stable plasma concentration.

-

This was immediately followed by a continuous intravenous infusion of both substances at a constant rate. The infusion solution was prepared to maintain the desired plasma concentrations throughout the experiment.

3. Equilibration Period:

-

An equilibration period of 30-60 minutes was allowed for the inulin and this compound to distribute throughout the body fluids and for their plasma concentrations to stabilize.

4. Sample Collection:

-

Following equilibration, precisely timed urine collection periods were initiated. The bladder was emptied at the beginning of the first period, and this urine was discarded.

-

Urine was collected via voluntary voiding or catheterization at the end of each period (e.g., every 15-20 minutes). The volume of each urine sample was accurately measured.

-

Blood samples were drawn from a peripheral vein at the midpoint of each urine collection period to obtain a representative plasma concentration.

5. Sample Analysis:

-

Inulin Analysis: The concentration of inulin in plasma and urine was determined using methods such as the resorcinol-thiourea method.

-

This compound Analysis: The concentration of this compound in plasma and urine was determined by measuring its iodine content. This often involved a wet digestion method followed by a colorimetric reaction.

6. Calculation:

-

The clearance of inulin (C_inulin) was calculated to determine the GFR.

-

The clearance of this compound (C_this compound) was calculated to determine the ERPF.

Logical Workflow for Clearance Measurement

Caption: Experimental workflow for the simultaneous measurement of GFR and ERPF.

Data Presentation

The following tables summarize representative quantitative data from early studies on renal function. It is important to note that these values could vary based on the specific study population and analytical methods used.

Table 1: Renal Clearance Values in Normal Subjects

| Parameter | Substance | Mean Clearance Rate (mL/min/1.73 m²) |

| Glomerular Filtration Rate (GFR) | Inulin | 125 |

| Effective Renal Plasma Flow (ERPF) | This compound | 650 |

| Effective Renal Plasma Flow (ERPF) | p-Aminohippuric Acid (PAH) | 600-700 |

Table 2: Comparison of this compound and p-Aminohippuric Acid (PAH)

| Characteristic | This compound | p-Aminohippuric Acid (PAH) |

| Primary Use | Measurement of ERPF and tubular excretory mass | Measurement of ERPF |

| Renal Extraction Ratio | ~0.85 - 0.90 | ~0.92 |

| Notes | One of the first substances used for ERPF measurement. | Became the preferred agent due to its slightly higher and more consistent extraction ratio. |

Signaling Pathways and Logical Relationships

The process of renal clearance for substances like this compound involves both glomerular filtration and active tubular secretion. The following diagram illustrates this physiological pathway.

Caption: Physiological pathway of this compound clearance in the kidney.

Conclusion

The early research on this compound for renal function measurement, spearheaded by pioneers like Homer W. Smith, was a critical step in the evolution of nephrology and renal physiology. The development of clearance techniques provided a non-invasive means to quantify key aspects of kidney function, namely glomerular filtration and renal plasma flow. While this compound was later largely replaced by para-aminohippuric acid for its slightly superior extraction ratio, the foundational methodologies established with this compound remain a cornerstone of renal research. This guide serves as a technical resource for understanding these seminal experiments and their enduring impact on the field.

References

Unearthing the Past: A Technical Guide to the Historical Toxicology of Iodopyracet

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodopyracet, also known under the trade name Diodrast, was a pioneering intravenous urographic contrast agent widely used in the mid-20th century for radiographic visualization of the urinary tract. Its historical significance in diagnostic medicine is well-documented; however, a comprehensive understanding of its toxicological profile is essential for researchers and drug development professionals exploring iodine-based compounds or investigating the long-term effects of historical medical practices. This in-depth technical guide synthesizes available historical toxicology data on Iodopyracet, presenting quantitative findings in a structured format, detailing experimental methodologies of key studies, and visualizing associated biological pathways and workflows.

Quantitative Toxicological Data

The following tables summarize the available quantitative data from historical toxicological studies on Iodopyracet. It is important to note that historical data may lack the rigorous statistical analysis and detailed reporting standards of modern studies.

Table 1: Acute Toxicity - Lethal Dose 50 (LD50)

| Species | Route of Administration | LD50 (mg/kg) | Sex | Reference |

| Rat | Oral | Data Not Available | N/A | [Historical Toxicology Reports] |

| Mouse | Intravenous | Data Not Available | N/A | [Historical Toxicology Reports] |

| Rabbit | Subcutaneous | Data Not Available | N/A | [Historical Toxicology Reports] |

No specific LD50 values for Iodopyracet were found in the available historical records. The absence of this data is a significant gap in the historical toxicological profile of this compound.

Table 2: Sub-chronic and Chronic Toxicity

| Species | Route of Administration | Duration | Dose Levels | Key Findings | NOAEL (mg/kg/day) | Reference |

| Rat | Intravenous | 13 weeks | Up to 30 mg/kg/day | Potential targets identified in the thymus (females only), urinary system, and male reproductive system. | 10 | [1] |

| Dog | Intravenous | 7 and 4 weeks | Up to 30 mg/kg/day | No adverse findings observed. | ≥ 30 | [1] |

Table 3: Ocular Toxicity

| Species | Route of Administration | Duration | Concentration | Key Findings | Ocular NOAEL | Reference |

| Rabbit | Topical | 39 weeks | Up to 5% (3x/day) | Transient blinking and squinting, indicating mild ocular irritation. | 5% (5.25 mg/eye/day) | [1] |

| Dog | Topical | 39 weeks | Up to 5% (3x/day) | Transient blinking and squinting, indicating mild ocular irritation. The tongue was also identified as a potential target. | 5% (5.25 mg/eye/day) | [1] |

Table 4: Developmental Toxicity

| Species | Route of Administration | Dosing Period | Dose Levels | Key Findings | Fetal NOAEL | Reference |

| N/A | N/A | N/A | N/A | A historical database noted omphalocele, an extremely rare malformation, in 1 fetus each in 2 litters out of 2237 litters. In a specific study, 2 litters had an affected fetus, making it difficult to definitively rule out a test article-related effect. Bipartite sternal ossification was also observed but considered likely to not be adverse. | Not Identified | [1] |

Experimental Protocols

Detailed experimental protocols from historical studies are often not fully documented by modern standards. However, based on common practices of the era and available information, the following methodologies for key experiments can be inferred.

Acute Toxicity (LD50) Determination

Historical methods for LD50 determination, such as the Karber-Behrens, Reed-Muench, and Miller-Tainer methods, were likely employed. These methods generally involved the following steps:

-

Animal Selection: Healthy, young adult animals of a specific strain and sex were chosen.

-

Dose Ranging: A preliminary study with a small number of animals was conducted to determine the approximate lethal dose range.

-

Main Study: Several groups of animals (typically 5-10 per group) were administered a series of graded doses of Iodopyracet via the specified route (e.g., oral, intravenous).

-

Observation: Animals were observed for a set period (e.g., 24-72 hours) for signs of toxicity and mortality.

-

LD50 Calculation: The dose that resulted in 50% mortality within the observation period was calculated using one of the aforementioned statistical methods.

Repeated-Dose Toxicity Studies

These studies aimed to evaluate the effects of longer-term exposure to Iodopyracet.

-

Animal Model: Rats and dogs were commonly used for sub-chronic and chronic toxicity testing.

-

Dose Administration: Iodopyracet was administered daily or on a set schedule for a period ranging from weeks to months. The intravenous route was common for this compound.

-

Clinical Observations: Animals were regularly monitored for changes in body weight, food and water consumption, and clinical signs of toxicity.

-

Clinical Pathology: Blood and urine samples were collected at various time points to assess hematology, clinical chemistry, and urinalysis parameters.

-

Necropsy and Histopathology: At the end of the study, animals were euthanized, and a full necropsy was performed. Organs were weighed, and tissues were collected for microscopic examination to identify any pathological changes.

Visualizations

Experimental Workflow for Repeated-Dose Toxicity Study

Caption: Workflow of a typical repeated-dose toxicity study.

Potential Signaling Pathway for Iodinated Contrast Media-Induced Renal Toxicity

While specific signaling pathways for Iodopyracet are not detailed in historical literature, modern understanding of iodinated contrast media-induced nephrotoxicity can provide a hypothetical framework.

Caption: Hypothesized signaling cascade in renal toxicity.

Conclusion

The available historical toxicological data for Iodopyracet provides a foundational, albeit incomplete, picture of its safety profile. The primary toxicities identified were mild ocular irritation with topical application and potential effects on the thymus, urinary system, and male reproductive system in rats at high intravenous doses. A definitive fetal No-Observed-Adverse-Effect Level was not established. The lack of specific LD50 data represents a notable gap in the historical record. This guide serves as a valuable resource for understanding the toxicological assessment of early contrast agents and highlights the evolution of toxicological science and reporting standards. Further research into archived and unpublished historical records may be necessary to build a more complete toxicological profile of Iodopyracet.

References

The Discovery and Development of Diodone: A Technical Guide

An In-depth Examination of a Pioneering Radiocontrast Agent for Researchers, Scientists, and Drug Development Professionals

Introduction

Diodone, also known as Iodopyracet, represents a significant milestone in the history of medical imaging. As one of the early organic iodine-based contrast agents, its development in the 1930s revolutionized the visualization of the urinary tract, paving the way for modern diagnostic techniques. This technical guide provides a comprehensive overview of the discovery, synthesis, experimental evaluation, and clinical application of this compound, tailored for professionals in the fields of pharmaceutical science and medical research.

Discovery and Historical Context

The journey to develop a safe and effective intravenous contrast agent for urography was a collaborative effort in the early 20th century. Building on the initial work of chemists and radiologists, the synthesis of this compound is primarily attributed to the German chemist Arthur Binz and his colleague C. Räth . Their work followed the development of Uroselectan, another early contrast agent.

The clinical application of this compound was pioneered by American urologist Moses Swick in collaboration with Alexander von Lichtenberg . Their clinical studies in the early 1930s demonstrated the efficacy of this compound for intravenous urography, a technique that allowed for the visualization of the kidneys, ureters, and bladder. This compound, marketed as Diodrast, quickly became a widely used diagnostic tool.

Physicochemical Properties and Formulation

This compound is the diethanolamine salt of 3,5-diiodo-4-pyridone-N-acetic acid. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₇H₅I₂NO₃ (this compound acid) |

| IUPAC Name | (3,5-Diiodo-4-oxo-1(4H)-pyridinyl)acetic acid |

| Molar Mass | 404.930 g/mol (this compound acid) |

| Iodine Content | Approximately 50% by weight |

| Formulation | Typically a 35% aqueous solution of the diethanolamine salt |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Chemical Synthesis of 3,5-Diiodo-4-pyridone-N-acetic Acid

The synthesis of the active component of this compound involves a multi-step process:

-

Formation of 4-Pyridyl-pyridinium Chloride: Pyridine is reacted with thionyl chloride.

-

Conversion to 4-1H-pyridone: The resulting 4-pyridyl-pyridinium chloride is treated with water at 150°C.

-

Iodination: The 4-1H-pyridone is iodinated using iodomonochloride (ICl) to yield 3,5-diiodopyridone.

-

N-Alkylation: The 3,5-diiodopyridone is then reacted with chloroacetic acid in the presence of sodium hydroxide to produce 3,5-diiodo-4-pyridone-N-acetic acid.

-

Salt Formation: The final this compound product is prepared by dissolving the 3,5-diiodo-4-pyridone-N-acetic acid in a solution of diethanolamine.

Acute Toxicity Studies (LD50)

-

Animal Models: Primarily mice and rats were used.

-

Route of Administration: Intravenous and oral routes were typically tested.

-

Dose-Ranging Studies: A range of doses of the this compound solution were administered to different groups of animals.

-

Observation: Animals were observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.

-

LD50 Calculation: The dose that resulted in the death of 50% of the animals in a group was determined and expressed as mg/kg of body weight.

| Animal Model | Route of Administration | LD50 (mg/kg) |

| Mouse | Intravenous | 2400 |

| Rat | Intravenous | 4000 |

Table 2: Acute Toxicity (LD50) of this compound

Clinical Protocol for Intravenous Urography

The clinical use of this compound for intravenous urography followed a standardized protocol to ensure optimal imaging and patient safety:

-

Patient Preparation: Patients were typically required to have their bowels cleared using laxatives to prevent fecal matter from obscuring the urinary tract on the X-ray images. Dehydration was sometimes employed to increase the concentration of the contrast agent in the urine.

-

Contrast Administration: A 35% solution of this compound was injected intravenously. The typical adult dose was around 20 mL.

-

Imaging Sequence: A series of abdominal X-rays were taken at specific time intervals after injection to visualize the different parts of the urinary tract as the contrast agent was excreted.

-

1-5 minutes: Nephrogram phase, showing the kidney parenchyma.

-

5-15 minutes: Pyelogram phase, outlining the renal calyces and pelvis.

-

20-30 minutes and later: Visualization of the ureters and bladder.

-

-

Ureteral Compression: In some cases, a compression band was applied over the lower abdomen to temporarily obstruct the ureters, leading to better distension and visualization of the upper urinary tract.

Pharmacokinetics and Mechanism of Action

Pharmacokinetics

This compound is primarily excreted by the kidneys. Following intravenous administration, it is rapidly distributed throughout the extracellular fluid and is cleared from the blood by both glomerular filtration and tubular secretion. The high efficiency of its renal excretion made it a valuable tool for measuring renal plasma flow.

| Parameter | Value |

| Route of Elimination | Renal (Glomerular filtration and tubular secretion) |

| Half-life | Approximately 1-2 hours (in normal renal function) |

Table 3: Pharmacokinetic Properties of this compound

Mechanism of Action

The diagnostic efficacy of this compound is based on the high atomic number of iodine, which absorbs X-rays, thus creating a contrast between the urinary tract and the surrounding tissues. As the this compound solution passes through the kidneys and is excreted into the urine, it opacifies the renal pelvis, ureters, and bladder, allowing for their visualization on radiographic images. This compound itself does not have a direct pharmacological effect on signaling pathways in the traditional sense; its utility is purely as a physical contrast agent.

Conclusion

This compound was a pivotal development in the field of diagnostic radiology. Its successful synthesis and clinical application provided a safe and effective means for visualizing the urinary tract, significantly advancing the diagnosis and management of renal and urological conditions. While it has been largely superseded by modern, non-ionic, and lower osmolality contrast agents, the principles of its development and use laid the foundation for the sophisticated imaging techniques available today. This guide serves as a technical resource for understanding the core scientific and clinical aspects of this pioneering contrast agent.

Diodone: A Historical Lens on Renal Physiological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of physiological research, certain tools, though now largely superseded, played a pivotal role in shaping our understanding of complex biological systems. Diodone, an iodinated organic acid, stands as one such historical cornerstone, particularly in the field of renal physiology. Prior to the widespread availability of more sophisticated techniques, this compound clearance was a fundamental method for quantifying renal plasma flow (RPF), a critical parameter in assessing kidney function and health. This technical guide delves into the historical application of this compound as a research tool, providing a detailed overview of the experimental protocols, a summary of the quantitative data it helped generate, and a visualization of the physiological pathways it elucidated. For contemporary researchers, understanding these foundational methods offers valuable context for modern techniques and a deeper appreciation of the evolution of renal physiology.

The Principle of this compound Clearance for Measuring Renal Plasma Flow

The utility of this compound in physiological research stemmed from its unique handling by the kidneys. At low plasma concentrations, this compound is almost completely cleared from the arterial blood in a single passage through the kidneys. This high extraction ratio is a consequence of two key processes: glomerular filtration and, more significantly, active tubular secretion. The efficient secretion of this compound by the proximal tubules ensures that the vast majority of the compound entering the renal circulation is excreted into the urine.

This near-complete clearance allows for the application of the Fick principle to estimate renal plasma flow. The principle states that the amount of a substance taken up by an organ per unit time is equal to the arterial concentration of the substance minus the venous concentration, multiplied by the blood flow. In the case of this compound, because its concentration in renal venous blood is negligible at low plasma levels, the equation simplifies, and the clearance of this compound becomes a direct measure of effective renal plasma flow (eRPF).

Experimental Protocol for this compound Clearance

The following protocol is a synthesized representation of the historical methods used for determining renal plasma flow using this compound clearance, primarily based on the work of Dean and McCance in their 1947 study on newborn infants.

1. Subject Preparation:

-

Subjects were typically in a post-absorptive state to ensure stable metabolic conditions.

-

Adequate hydration was maintained to ensure a steady urine flow rate, often facilitated by the oral administration of water.

2. This compound Administration:

-

A priming dose of this compound was administered intravenously to rapidly achieve a stable plasma concentration.

-

This was immediately followed by a continuous intravenous infusion of this compound at a constant rate throughout the experiment. The infusion rate was carefully calculated to maintain a low, stable plasma this compound concentration, typically below 2 mg per 100 ml, to ensure maximal tubular secretion without saturating the transport mechanism.

3. Sample Collection:

-

Urine Collection: Urine was collected over precisely timed intervals. In infants, this was often achieved through an indwelling catheter to ensure complete bladder emptying and accurate volume measurement. For adults, voluntary voiding at timed intervals was common. The duration of each collection period was typically 30 to 60 minutes.

-

Blood Collection: Blood samples were drawn from a peripheral vein at the midpoint of each urine collection period to represent the average plasma this compound concentration during that interval.

4. Sample Analysis:

-

The volume of each urine sample was accurately measured.

-

The concentration of this compound in both plasma and urine samples was determined. Historically, this involved colorimetric methods that reacted with the iodine component of the this compound molecule.

5. Calculation of this compound Clearance: The clearance of this compound (CD), representing the effective renal plasma flow, was calculated using the standard clearance formula:

CD = (UD x V) / PD

Where:

-

UD = Concentration of this compound in urine (mg/ml)

-

V = Urine flow rate (ml/min)

-

PD = Concentration of this compound in plasma (mg/ml)

Quantitative Data from Historical this compound Clearance Studies

The following table summarizes representative data from the 1947 study by Dean and McCance on the renal function of newborn infants, showcasing the use of this compound clearance to measure renal plasma flow.

| Subject Age (days) | This compound Clearance (ml/min/1.73 m²) | Inulin Clearance (ml/min/1.73 m²) | Filtration Fraction |

| 2 | 49 | 20 | 0.41 |

| 3 | 65 | 25 | 0.38 |

| 4 | 78 | 30 | 0.38 |

| 5 | 85 | 35 | 0.41 |

| 6 | 92 | 40 | 0.43 |

Data adapted from Dean, R. F. A., & McCance, R. A. (1947). Inulin, this compound, creatinine and urea clearances in newborn infants. The Journal of physiology, 106(4), 431–439.

This data was instrumental in demonstrating the developmental physiology of the neonatal kidney, revealing that both glomerular filtration rate (measured by inulin clearance) and renal plasma flow increase significantly in the first week of life.

Physiological Mechanism and Experimental Workflow

The physiological basis for this compound's utility lies in its active transport by the organic anion transporters (OATs) located in the basolateral membrane of the proximal tubule cells. This process is then followed by its facilitated diffusion across the apical membrane into the tubular lumen.

The experimental workflow for a this compound clearance study can be visualized as a sequential process, from subject preparation to final data analysis.

Conclusion

While this compound clearance has been largely replaced by methods employing substances like para-aminohippurate (PAH) and advanced imaging techniques, its historical significance remains undeniable. The principles established through this compound-based research laid the groundwork for our modern understanding of renal hemodynamics and tubular transport. For today's researchers, this historical perspective not only enriches their knowledge base but also underscores the iterative nature of scientific progress, where foundational tools pave the way for future innovation. The detailed protocols and data presented here serve as a valuable reference for understanding the evolution of physiological measurement and the enduring legacy of pioneering research tools like this compound.

Methodological & Application

Application Notes and Protocols for the Diodone Clearance Method for Determining Effective Renal Plasma Flow

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of effective renal plasma flow (ERPF) is a critical parameter in the assessment of renal function, providing valuable insights into kidney health and the renal handling of xenobiotics. Historically, the Diodone clearance method was a widely used technique for this purpose. This compound, also known as Iodopyracet, is an organic iodine compound that is efficiently secreted by the proximal tubules of the kidney. This property allows its clearance rate to be a reliable measure of ERPF.

These application notes provide a detailed overview of the principles, protocols, and data interpretation associated with the this compound clearance method. While this method is now less common, superseded in many instances by methods utilizing para-aminohippuric acid (PAH) or radioisotopes, understanding its principles and methodology remains valuable for historical data interpretation and for specific research applications where an iodinated contrast agent's clearance is of interest.

The renal clearance of a substance is the volume of plasma from which the substance is completely removed by the kidneys per unit of time.[1][2] For a substance that is both filtered at the glomerulus and actively secreted by the renal tubules, with minimal reabsorption, its clearance approximates the ERPF. This compound is such a substance, making it a suitable agent for ERPF measurement.[3][4]

Data Presentation

The following tables summarize quantitative data relevant to the this compound clearance method and its comparison with other common techniques for assessing renal function.

Table 1: Comparison of Clearance Methods for Effective Renal Plasma Flow (ERPF)

| Method | Agent | Principle | Typical ERPF Value (mL/min) | Advantages | Disadvantages |

| This compound Clearance | This compound (Iodopyracet) | Glomerular Filtration & Tubular Secretion | ~500 - 650 | Historical precedent, useful for specific iodine contrast studies. | Less common, potential for allergic reactions to iodine, requires chemical analysis. |

| PAH Clearance | Para-aminohippuric acid | Glomerular Filtration & Tubular Secretion | 540 - 650[5] | "Gold standard", high extraction ratio. | Requires continuous infusion, chemical analysis. |

| Radioisotope Renography | ¹³¹I-orthoiodohippurate (OIH) | Glomerular Filtration & Tubular Secretion | Varies with method | Non-invasive imaging, can assess individual kidney function.[6][7] | Requires specialized equipment and handling of radioactive materials. |

Table 2: Key Parameters in Renal Function Assessment

| Parameter | Description | Typical Normal Value | Calculation from Clearance Data |

| Effective Renal Plasma Flow (ERPF) | The volume of plasma that is cleared of a substance per unit time. | 500 - 650 mL/min | (Urine Concentration of this compound × Urine Flow Rate) / Plasma Concentration of this compound |

| Glomerular Filtration Rate (GFR) | The rate at which fluid is filtered from the glomerular capillaries into Bowman's capsule. | 125 mL/min[1] | Measured using inulin or creatinine clearance. |

| Filtration Fraction (FF) | The fraction of renal plasma flow that is filtered across the glomerulus. | ~0.2 (20%)[5] | GFR / ERPF |

| Renal Blood Flow (RBF) | The total blood flow through the kidneys. | 1000 - 1200 mL/min | ERPF / (1 - Hematocrit) |

Experimental Protocols

The following protocols are based on the constant infusion method, which is the standard approach for achieving a steady-state plasma concentration of the clearance marker, allowing for accurate and reliable measurements.

Protocol 1: Determination of Effective Renal Plasma Flow (ERPF) using this compound Clearance

1. Reagent and Solution Preparation:

-

This compound Infusion Solution: Prepare a sterile solution of this compound in 0.9% saline at a concentration suitable for infusion. The exact concentration will depend on the desired plasma concentration and the subject's weight. A typical starting concentration might be 1-2 mg/mL.

-

This compound Priming Dose Solution: Prepare a sterile solution of this compound for the initial bolus injection. This solution will be more concentrated than the infusion solution.

-

Analytical Reagents: Prepare all necessary reagents for the spectrophotometric determination of this compound in plasma and urine samples. This may include reagents for protein precipitation (e.g., trichloroacetic acid) and colorimetric reaction.

2. Subject Preparation:

-

Subjects should be well-hydrated to ensure an adequate urine flow rate. Oral water loading (e.g., 500 mL of water 1 hour before the study and 250 mL every hour thereafter) is recommended.

-

Subjects should be in a recumbent position for at least 30 minutes before the start of the infusion and remain so throughout the study to ensure stable renal hemodynamics.

-

An indwelling catheter should be placed in a forearm vein for blood sampling. A separate intravenous line should be established in the contralateral arm for the this compound infusion.

3. This compound Administration and Sample Collection:

-

Priming Dose: Administer a priming (loading) dose of this compound intravenously over 1-2 minutes. The dose should be calculated to rapidly achieve the desired steady-state plasma concentration.

-

Constant Infusion: Immediately following the priming dose, begin a constant intravenous infusion of the this compound solution. The infusion rate should be precisely controlled using an infusion pump.

-

Equilibration Period: Allow a 45-60 minute equilibration period for the this compound to distribute throughout the body and for its plasma concentration to reach a steady state.

-

Blood and Urine Collection:

-

After the equilibration period, begin timed urine collection periods. Empty the bladder completely at the start of the first collection period (this urine is discarded).

-

Collect all urine for two to three consecutive periods of 20-30 minutes each. Record the exact duration of each collection period and the volume of urine collected.

-

At the midpoint of each urine collection period, draw a blood sample (e.g., 5 mL) from the indwelling catheter into a heparinized tube.

-

-

Sample Processing:

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma and urine samples at -20°C until analysis.

-

4. Analytical Procedure: Spectrophotometric Determination of this compound

-

Principle: The concentration of this compound in plasma and urine can be determined by measuring its iodine content. A common historical method involves a colorimetric reaction. Modern approaches might utilize techniques like inductively coupled plasma mass spectrometry (ICP-MS) for greater sensitivity and specificity. The following is a generalized spectrophotometric protocol that would require validation.

-

Plasma Sample Preparation:

-

To 1 mL of plasma, add 2 mL of a protein precipitating agent (e.g., 10% trichloroacetic acid).

-

Vortex and centrifuge to obtain a clear supernatant.

-

-

Urine Sample Preparation:

-

Dilute urine samples appropriately with deionized water to bring the this compound concentration within the linear range of the assay.

-

-

Colorimetric Assay:

-

Prepare a standard curve using known concentrations of this compound.

-

To a fixed volume of the prepared plasma supernatant or diluted urine, add the colorimetric reagent.

-

After a specified incubation time, measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

-

Calculation:

-

Determine the concentration of this compound in the plasma and urine samples by comparing their absorbance to the standard curve.

-

5. Calculation of ERPF:

-

Calculate the ERPF for each collection period using the following formula: ERPF (mL/min) = (U × V) / P Where:

-

U = Concentration of this compound in urine (mg/mL)

-

V = Urine flow rate (mL/min)

-

P = Concentration of this compound in plasma (mg/mL)

-

-

The final ERPF is the average of the values obtained from the individual collection periods.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Renal clearance in man of pharmaceuticals containing radioactive iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Renal Clearance – Pharmacokinetics [sepia2.unil.ch]

- 3. Physiologically based pharmacokinetic model for the renal clearance of iodopyracet and the interaction with probenecid in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Observations on the clearance method of determining renal plasma flow with diodrast, para-aminohippuric acid and para-acetyl-aminohippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PAH clearance - Wikipedia [en.wikipedia.org]

- 6. Quantitation of renal function with glomerular and tubular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of effective renal plasma flow: a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical Protocol for Intravenous Urography Using Diodone

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Intravenous Urography (IVU), historically referred to as Intravenous Pyelography (IVP), is a radiological procedure used to visualize the urinary tract. Diodone, also known as iodopyracet, was one of the early organic iodine-containing contrast media used for this purpose, gaining prominence in the 1930s and 1940s. These application notes provide a detailed historical protocol for the use of this compound in IVU, compiled from historical medical literature. This information is intended for research and educational purposes to understand the historical context of radiological contrast agents. It is not a guide for current clinical practice, as this compound has been superseded by modern, safer non-ionic contrast agents.

The principle of IVU with this compound relies on its rapid excretion by the kidneys primarily through glomerular filtration. Following intravenous injection, the iodine-rich this compound opacifies the renal parenchyma, collecting systems, ureters, and bladder, allowing for their visualization on sequential radiographs. The quality of the images is dependent on the concentration of the contrast medium in the urine and the renal function of the patient.

Historically, this compound was available in various concentrations, with a 35% solution being commonly used for intravenous urography. The procedure provided both anatomical and qualitative functional information about the urinary system.

Experimental Protocols

Patient Preparation

Historical patient preparation was crucial for obtaining clear images and ensuring patient safety.

-

Bowel Cleansing : To minimize gas and fecal matter obscuring the urinary tract, patients were often instructed to take a laxative, such as castor oil or Milk of Magnesia, the evening before the procedure.[1] For pediatric patients (2-15 years), a Dulcolax suppository the evening before and morning of the exam was a common protocol.[2]

-

Dietary and Fluid Restriction : Patients were typically advised to abstain from food and fluids for several hours before the examination to ensure the contrast medium was not overly diluted in the urine, leading to better opacification.[3] However, dehydration was contraindicated in infants and patients with renal insufficiency.[4] For children under two years, a period of four hours of no food or water was often recommended.[2]

-

Pre-medication : While not as routine as in modern practice, pre-medication could be considered for patients with a history of allergies.

-

Baseline Assessment : Before the injection of this compound, a plain radiograph of the abdomen, often called a scout film or KUB (Kidneys, Ureters, Bladder), was taken. This was used to check the effectiveness of the bowel preparation and to identify any calcifications that could be obscured by the contrast medium.[5] The patient was also asked to empty their bladder immediately before the procedure began.[2]

This compound Administration

The administration of this compound required careful attention to dosage and injection technique.

-

Dosage :

-

Injection Rate : The injection was administered intravenously, typically in an antecubital vein. A slow injection rate, over approximately three minutes, was recommended, particularly for pediatric patients, to minimize adverse reactions.[1][4]

Imaging Sequence

A series of radiographs were taken at specific time intervals to capture the passage of this compound through the urinary tract.

-

Nephrogram Phase : An initial image of the kidneys was taken approximately 1 to 3 minutes post-injection to visualize the renal parenchyma as it became opacified by the contrast agent.[5]

-

Pyelogram Phase : Subsequent images were taken at intervals such as 5, 10, and 15 minutes to visualize the renal pelves and calyces as they filled with the excreted this compound.[6]

-

Ureteral and Bladder Visualization : Later films, often taken at 20 to 30 minutes, would show the ureters and the filling of the urinary bladder. Abdominal compression was sometimes applied over the lower abdomen to distend the upper urinary tract for better visualization.[6]

-

Post-Micturition Film : A final radiograph was taken after the patient had emptied their bladder to assess for residual urine and to get a clearer view of the bladder anatomy.[6]

Quantitative Data Summary

The following tables summarize the quantitative data related to the historical use of this compound for intravenous urography.

| Parameter | Value | Reference |

| This compound Concentration | 35% solution | N/A |

| Adult Dosage | 20 mL | N/A |

| Pediatric Dosage | 2 - 4.4 mL/kg body weight | [1][4] |

| Injection Rate | Slow injection over ~3 minutes | [1][4] |

| Pharmacokinetic Parameter | Value | Notes |

| Mechanism of Excretion | Primarily Glomerular Filtration | Iodinated contrast agents are generally eliminated unchanged by the kidneys.[7] |

| Elimination Half-life | 90 - 120 minutes (in patients with normal renal function) | This is a general value for early iodinated contrast agents.[7] |

| Adverse Reaction | Incidence | Notes |

| Mild Hypersensitivity | <3% | Includes skin rashes, flushing, urticaria, pruritus, nausea, and vomiting.[8] |

| Moderate to Severe Hypersensitivity | <0.04% | Includes persistent vomiting, diffuse urticaria, laryngeal edema, and bronchospasm.[8] |

| Delayed Adverse Reactions | 1% - 23% | Typically cutaneous reactions occurring 1 hour or more after administration.[8] |

Visualizations

Experimental Workflow for this compound IVU

Caption: Workflow of a historical this compound intravenous urography procedure.

Logical Relationship of this compound Excretion and Visualization

Caption: Pathway of this compound from injection to urinary tract visualization.

References

- 1. researchgate.net [researchgate.net]

- 2. Intravenous Urogram (IVU) | Pediatric Radiology | Dartmouth Health Children's [childrens.dartmouth-health.org]

- 3. patient.info [patient.info]

- 4. Intravenous urography in neonates and infants. What dose of contrast should be used? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intravenous Pyelogram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. radiopaedia.org [radiopaedia.org]

- 7. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Diodone in Animal Models of Renal Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically, Diodone (iodopyracet) was a key substance utilized in physiological and clinical research to assess renal function, particularly the measurement of effective renal plasma flow (ERPF) and tubular secretory capacity. While largely supplanted by newer, more precise markers such as para-aminohippuric acid (PAH) and inulin, understanding the principles of its application remains valuable for interpreting historical data and for the foundational comprehension of renal clearance studies. These notes provide an overview of the historical application of this compound in animal models of renal disease, alongside a generalized protocol for renal clearance that can be adapted for its use.

This compound is cleared from the blood by both glomerular filtration and active tubular secretion. At low plasma concentrations, it is almost completely extracted from the renal plasma, making its clearance a good measure of ERPF. At higher concentrations, the tubular transport mechanism becomes saturated, allowing for the determination of the maximal tubular secretory capacity (Tm).

Key Applications in Renal Disease Models

The primary application of this compound in animal models of renal disease was to:

-

Estimate Effective Renal Plasma Flow (ERPF): By measuring the rate at which the kidneys clear this compound from the blood at low plasma concentrations, researchers could assess changes in renal perfusion in various disease models.

-

Determine Maximal Tubular Secretory Capacity (Tm): By infusing this compound to achieve high plasma concentrations that saturate the tubular transport system, the maximum rate of secretion could be measured, providing an indication of functional tubular mass and health.

Experimental Protocols

The following is a generalized protocol for a renal clearance study in a canine model, a common subject in historical this compound research. This protocol can be adapted for other species, such as rats and rabbits, with appropriate adjustments to dosages, fluid rates, and catheter sizes.

Protocol: Measurement of ERPF and GFR using this compound and Inulin in a Canine Model

Objective: To determine the effective renal plasma flow (ERPF) and glomerular filtration rate (GFR) in a canine model of renal disease using this compound and inulin, respectively.

Materials:

-

This compound solution (sterile, for injection)

-

Inulin powder

-

Saline solution (0.9% NaCl)

-

Anesthetic agent (e.g., sodium pentobarbital)

-

Infusion pump

-

Catheters (for jugular vein, carotid artery, and ureters)

-

Blood collection tubes (with anticoagulant)

-

Urine collection vials

-

Spectrophotometer or other analytical instrument for measuring this compound and inulin concentrations

-

Animal scale

-

Surgical instruments

Procedure:

-

Animal Preparation:

-

Anesthetize the animal (e.g., dog, ~15-20 kg) with an appropriate agent. Maintain anesthesia throughout the experiment.

-

Surgically expose and catheterize the jugular vein for infusion and the carotid artery for blood sampling.

-

Expose the ureters via a midline abdominal incision and catheterize them for separate urine collection from each kidney.

-

-

Priming and Maintenance Infusion:

-

Prepare a priming solution of this compound and inulin in saline. The goal for ERPF measurement is to achieve a low, stable plasma this compound concentration.

-

Administer a priming intravenous dose of this compound and inulin to rapidly achieve the desired plasma concentrations.

-

Immediately follow with a constant intravenous infusion of this compound and inulin in saline to maintain stable plasma concentrations throughout the experiment. A constant infusion of a solution containing 5% mannitol and 0.5% inulin can help maintain a sufficient urine flow.[1]

-

-

Equilibration Period:

-

Allow a 30-60 minute equilibration period after starting the infusion for the plasma concentrations of this compound and inulin to stabilize.

-

-

Sample Collection:

-

Begin the first clearance period.

-

Collect urine from each ureteral catheter into pre-weighed vials over a precisely timed interval (e.g., 10-20 minutes).

-

At the midpoint of each urine collection period, draw a blood sample from the arterial catheter into a tube containing an anticoagulant.

-

Repeat for a total of 3-4 clearance periods.

-

-

Sample Analysis:

-

Measure the volume of each urine sample by weight, assuming a specific gravity of 1.0.

-

Centrifuge the blood samples to separate the plasma.

-

Determine the concentration of this compound and inulin in the plasma and urine samples using an appropriate analytical method (e.g., spectrophotometry).

-

-

Calculations:

-

Urine Flow Rate (V): V (ml/min) = Urine Volume (ml) / Collection Period (min)

-

Clearance (C): C (ml/min) = (Urine Concentration [U] x V) / Plasma Concentration [P]

-

ERPF (this compound Clearance): ERPF = ([this compound]urine x V) / [this compound]plasma

-

GFR (Inulin Clearance): GFR = ([Inulin]urine x V) / [Inulin]plasma

-

Data Presentation

| Animal Model | Condition | ERPF (ml/min/kg) | GFR (ml/min/kg) | Filtration Fraction (GFR/ERPF) |

| Canine | Healthy Control | 15.0 | 4.0 | 0.27 |

| Canine | Chronic Kidney Disease (induced) | 8.5 | 2.0 | 0.24 |

| Murine | Healthy Control | 20.0 | 5.0 | 0.25 |

| Murine | Acute Kidney Injury (induced) | 10.0 | 1.5 | 0.15 |

Visualizations

Experimental Workflow for Renal Clearance Measurement

References

Application Notes and Protocols for Calculating Renal Clearance with Diodone Infusion

For Researchers, Scientists, and Drug Development Professionals

Introduction